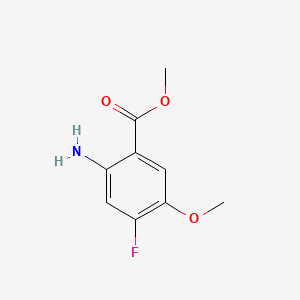

Methyl 2-amino-4-fluoro-5-methoxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-amino-4-fluoro-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDCEJXRQUITDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711893 | |

| Record name | Methyl 2-amino-4-fluoro-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159768-51-1 | |

| Record name | Benzoic acid, 2-amino-4-fluoro-5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159768-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-fluoro-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4-fluoro-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-amino-4-fluoro-5-methoxybenzoate" synthesis and properties

Technical Guide: Methyl 2-amino-4-fluoro-5-methoxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a predictive overview of the synthesis and properties of this compound. As of this writing, there is a lack of specific experimental data for this particular isomer in published literature. The proposed synthetic route and predicted properties are based on established chemical principles and data from structurally related compounds.

Introduction

This compound is a substituted anthranilate derivative. Compounds of this class are valuable intermediates in medicinal chemistry and materials science due to the presence of multiple functional groups—an aromatic amine, a methyl ester, a fluoro group, and a methoxy group—which allow for diverse chemical modifications. Substituted aminobenzoates are key structural motifs in a variety of biologically active molecules. This guide outlines a plausible synthetic pathway and predicts the physicochemical properties of this compound to facilitate future research and application.

Proposed Synthesis

A reliable and common method for the synthesis of aromatic amines is the reduction of the corresponding nitro-aromatic compound. Therefore, a plausible two-step synthesis for this compound is proposed, starting from the hypothetical precursor, 4-fluoro-5-methoxy-2-nitrobenzoic acid.

The proposed synthetic workflow involves:

-

Esterification: Conversion of the carboxylic acid group of 4-fluoro-5-methoxy-2-nitrobenzoic acid to a methyl ester.

-

Reduction: Reduction of the nitro group to an amino group to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, estimated by comparison with structurally similar molecules. These values should be confirmed by experimental analysis.

| Property | Predicted Value | Notes and Analogous Compounds |

| CAS Number | Not available | - |

| Molecular Formula | C₉H₁₀FNO₃ | - |

| Molecular Weight | 199.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Based on similar substituted aminobenzoates. |

| Melting Point | 130-150 °C | Predicted to be in a range similar to related isomers. For example, Methyl 4-amino-2-methoxybenzoate has a melting point of 155-159 °C.[1][2] |

| Boiling Point | Not available | High boiling point expected due to polarity and molecular weight. |

| Solubility | Likely soluble in methanol, ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | Typical solubility for polar organic compounds. Methyl 4-aminobenzoate is soluble in alcohol and ether, and slightly soluble in water.[3][4] |

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthesis. Standard laboratory safety procedures should be followed.

Step 1: Esterification of 4-fluoro-5-methoxy-2-nitrobenzoic acid

This procedure is based on the Fischer esterification method, a common acid-catalyzed esterification.

Materials and Reagents:

-

4-fluoro-5-methoxy-2-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (10-15 volumes).

-

Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with continuous stirring.

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Subsequently, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 4-fluoro-5-methoxy-2-nitrobenzoate.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Step 2: Reduction of Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

This procedure uses catalytic hydrogenation, a widely used method for the reduction of nitro groups.

Materials and Reagents:

-

Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite or another filtration aid

-

Round-bottom flask, magnetic stirrer, hydrogenation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask or a hydrogenation vessel, add Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (1.0 eq.) and dissolve it in methanol (15-20 volumes).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

-

The resulting product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activities or signaling pathway involvement of this compound. However, the substituted aminobenzoate scaffold is present in numerous pharmacologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties. Therefore, this compound represents a novel building block for the synthesis of new chemical entities for biological screening.

Caption: Potential biological relevance of the target compound based on its core scaffold.

References

Spectroscopic Profile of Methyl 2-amino-4-fluoro-5-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-4-fluoro-5-methoxybenzoate (CAS No: 159768-51-1), a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectroscopic and methodological information.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 159768-51-1

-

Molecular Formula: C₉H₁₀FNO₃

-

Molecular Weight: 199.18 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.03 | d | 12.5 | H-6 |

| 6.55 | d | 8.0 | H-3 |

| 4.99 | s | - | NH₂ |

| 3.79 | s | - | OCH₃ (ester) |

| 3.77 | s | - | OCH₃ (aromatic) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C=O (ester) |

| 147.8 (d, J=242.0 Hz) | C-4 |

| 142.9 | C-5 |

| 138.8 | C-2 |

| 113.8 (d, J=2.0 Hz) | C-1 |

| 111.9 (d, J=24.0 Hz) | C-6 |

| 100.2 (d, J=21.0 Hz) | C-3 |

| 56.1 | OCH₃ (aromatic) |

| 51.5 | OCH₃ (ester) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3483, 3370 | Strong | N-H stretching (amine) |

| 1685 | Strong | C=O stretching (ester) |

| 1625 | Strong | N-H bending (amine) |

| 1525 | Strong | C=C stretching (aromatic) |

| 1260 | Strong | C-O stretching (ester) |

| 1210 | Strong | C-O stretching (ether) |

| 1100 | Strong | C-F stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 199 | 100 | [M]⁺ (Molecular Ion) |

| 168 | 85 | [M - OCH₃]⁺ |

| 140 | 60 | [M - COOCH₃]⁺ |

| 112 | 45 | [M - COOCH₃ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

-

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The spectrum was baseline corrected and is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Ionization Method: Electron Ionization (EI) was used at an ionization energy of 70 eV.

-

Mass Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector recorded the abundance of each ion.

-

Data Processing: The mass spectrum was plotted as relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

"Methyl 2-amino-4-fluoro-5-methoxybenzoate" CAS number and molecular weight

An In-depth Technical Guide on Methyl Aminofluoromethoxybenzoates

Introduction

Physicochemical Data of Methyl Aminofluoromethoxybenzoate Isomers

Due to the absence of specific data for Methyl 2-amino-4-fluoro-5-methoxybenzoate, the following table summarizes the CAS number and molecular weight of several known isomers. This data is crucial for researchers in identifying and characterizing these compounds.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) |

| Methyl 4-amino-5-fluoro-2-methoxybenzoate | 617246-14-7 | 199.18 |

| Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | Not Available |

| Methyl 2-amino-4-methoxybenzoate | 50413-30-4 | 181.19 |

| Methyl 2-amino-4,5-dimethoxybenzoate | 26759-46-6 | 211.22 |

Role in Medicinal Chemistry and Drug Discovery

Fluorinated aromatic compounds are of significant interest in modern drug discovery. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties.[1][2][3][4] For instance, the C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that site, thereby improving the metabolic stability and bioavailability of a drug.[3][5] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target.[4]

The general class of aminobenzoic acid derivatives serves as a versatile scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and antimicrobial agents.[6] The combination of these features in methyl aminofluoromethoxybenzoates makes them attractive building blocks for the synthesis of novel therapeutic candidates.

Experimental Protocols: General Synthesis of Substituted Aminobenzoic Acid Esters

The synthesis of substituted aminobenzoic acid esters can be achieved through various methods. A common approach involves the esterification of the corresponding aminobenzoic acid.

General Protocol for Fischer Esterification of a Substituted p-Aminobenzoic Acid:

This protocol describes a general method for the synthesis of a methyl ester from a p-aminobenzoic acid derivative.

Materials and Reagents:

-

Substituted p-Aminobenzoic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the substituted p-aminobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude methyl ester product, which can be further purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathway for a Methyl Aminofluoromethoxybenzoate Isomer

Caption: A generalized two-step synthesis of a methyl aminofluoromethoxybenzoate isomer.

Logical Workflow for Small Molecule Drug Discovery

Caption: A simplified workflow for the discovery and development of small molecule drugs.[7][8][9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Small Molecule Drug Discovery Software [dotmatics.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of substituted aminobenzoic acids, a class of compounds that has profoundly impacted modern medicine. From the revolutionary advent of local anesthetics to the development of life-saving antimicrobial and diuretic agents, the journey of these molecules is one of scientific ingenuity and relentless innovation. This document provides a comprehensive overview of key milestones, detailed experimental protocols for their synthesis and evaluation, and an exploration of their fundamental mechanisms of action, supported by quantitative data and visual pathway diagrams.

The Genesis: From Cocaine's Perils to Procaine's Promise

The story of substituted aminobenzoic acids begins with the quest for a safer alternative to cocaine, the first effective local anesthetic. While revolutionary, cocaine's addictive properties and toxicity spurred chemists to seek a synthetic substitute. This endeavor led to the identification of the p-aminobenzoic acid (PABA) scaffold as a crucial pharmacophore.

The breakthrough came in 1905 when Alfred Einhorn synthesized procaine, the 2-(diethylamino)ethyl ester of p-aminobenzoic acid.[1] Marketed as Novocain, it became the prototype for a new class of local anesthetics, offering effective nerve blockade with a significantly improved safety profile. This discovery opened the floodgates for the development of a vast array of substituted aminobenzoic acid derivatives with tailored potencies, durations of action, and therapeutic applications.

Core Compound Profile: Procaine

Procaine remains a cornerstone in understanding the structure-activity relationships of substituted aminobenzoic acids. Its synthesis, a classic example of esterification, is a foundational experimental protocol in medicinal chemistry.

Synthesis of Procaine

Procaine can be synthesized through two primary routes. The first involves the direct reaction of benzocaine with 2-diethylaminoethanol.[1] The second, and more common industrial method, starts with the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid. This is followed by esterification with 2-diethylaminoethanol to form nitrocaine, which is then reduced to procaine.[1]

Quantitative Data Summary

The therapeutic efficacy of substituted aminobenzoic acids is intrinsically linked to their chemical structure. The following tables summarize key quantitative data, offering a comparative analysis of various derivatives.

Table 1: Local Anesthetic Activity of Selected Substituted Aminobenzoic Acid Derivatives

| Compound | Structure | Target | IC50 (µM) | Reference |

| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | Voltage-gated sodium channels | ~200-500 | [2] |

| Benzocaine | Ethyl 4-aminobenzoate | Voltage-gated sodium channels | 79.4 ± 3.9 | [3] |

| Lidocaine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | Voltage-gated sodium channels | ~100-200 | [2] |

| Tetracaine | 2-(dimethylamino)ethyl 4-(butylamino)benzoate | Voltage-gated sodium channels | ~10-20 | [4] |

Table 2: Antimicrobial Activity of Selected 4-Aminobenzoic Acid Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

| 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 | [5] |

| 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 | [5] |

| Isatin-aminobenzoic acid hybrid 2a | Staphylococcus aureus | 90 | [6] |

| Isatin-aminobenzoic acid hybrid 2a | Bacillus subtilis | 90 | [6] |

Table 3: Diuretic Activity of Selected Aminobenzoic Acid Derivatives in Dogs

| Compound | Route of Administration | Effective Dose (mg/kg) | Reference |

| 4-Benzoyl-5-sulfamoyl-3-(3-thenyloxy) benzoic acid | Intravenous | 0.001 | [7] |

| Furosemide (for comparison) | Intravenous | 0.1 | [8] |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a foundational substituted aminobenzoic acid and the evaluation of its biological activity.

Synthesis of Benzocaine

Objective: To synthesize ethyl 4-aminobenzoate (benzocaine) from p-aminobenzoic acid (PABA) via Fischer esterification.[1][9][10][11]

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ice

-

Distilled water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker (200 mL)

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12 mL of absolute ethanol with stirring.[11]

-

Carefully add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate may form.[11]

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[11]

-

After the reflux period, allow the reaction mixture to cool to room temperature.[11]

-

Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[11]

-

Slowly neutralize the mixture by adding approximately 10 mL of 10% sodium carbonate solution while stirring until the pH is approximately 8. Effervescence will be observed.[11]

-

Collect the resulting white precipitate of benzocaine by vacuum filtration using a Büchner funnel.[9][11]

-

Wash the precipitate with three 10 mL portions of cold water.[11]

-

Dry the product in an oven or under vacuum.[9]

-

The purity of the synthesized benzocaine can be assessed by measuring its melting point (88-90 °C) and through techniques like Thin Layer Chromatography (TLC).[10]

Evaluation of Local Anesthetic Efficacy: Rat Sciatic Nerve Block Model

Objective: To assess the sensory and motor blockade duration of a substituted aminobenzoic acid derivative using a rat sciatic nerve block model.[12][13][14]

Materials:

-

Sprague-Dawley rats

-

Test compound solution (e.g., substituted aminobenzoic acid derivative)

-

Positive control (e.g., lidocaine or bupivacaine solution)[12]

-

Saline solution (0.9%) as a negative control[12]

-

Nerve stimulator

-

Insulated needle

-

Forceps

Procedure:

-

Animal Preparation: Anesthetize the rat according to approved institutional protocols. Shave the fur over the hip and thigh of the hind limb to be injected.

-

Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity. The injection site is located just posterior to the midpoint between these two landmarks.[12]

-

Nerve Localization and Injection: Insert the insulated needle connected to a nerve stimulator set at a low current (e.g., 0.2 mA). Advance the needle until a motor response (e.g., paw twitch) is elicited, indicating proximity to the sciatic nerve.[12][13] Inject a small volume (e.g., 0.2 mL) of the test compound, positive control, or saline.[13]

-

Assessment of Motor Block: At predetermined time intervals, assess the motor function of the injected limb. This can be done using a grip strength meter or a qualitative scoring system (e.g., observing gait and posture).[13][14]

-

Assessment of Sensory Block: At the same time intervals, evaluate the sensory blockade using a thermal stimulus. Place the rat's hind paw on a hot plate set to a specific temperature (e.g., 52-55°C) and record the latency to paw withdrawal.[12][13] An increased withdrawal latency indicates a sensory block. A cut-off time should be established to prevent tissue damage.[12]

-

Data Analysis: Plot the motor and sensory block scores or latencies against time to determine the onset, duration, and intensity of the anesthetic effect for each compound.

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The diverse therapeutic effects of substituted aminobenzoic acids stem from their specific interactions with molecular targets.

Local Anesthetics: Blocking the Pain Pathway

Substituted aminobenzoic acid-based local anesthetics exert their effect by blocking voltage-gated sodium channels in nerve cell membranes. This prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby inhibiting the transmission of pain signals.

Sulfonamides: A Landmark in Antimicrobial Chemotherapy

Derivatives of p-aminobenzoic acid, specifically the sulfonamides, were the first class of effective systemic antibacterial agents. Their mechanism of action is a classic example of competitive inhibition. Bacteria synthesize their own folic acid, an essential nutrient, using PABA as a precursor. Sulfonamides, being structurally similar to PABA, competitively inhibit the bacterial enzyme dihydropteroate synthase, thus halting folic acid synthesis and preventing bacterial growth.

Experimental Workflow: From Synthesis to Efficacy Screening

The development of novel substituted aminobenzoic acid derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bath.ac.uk [bath.ac.uk]

- 10. Synthesis of benzocaine | PDF [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorinated aminobenzoates, a key structural motif in many local anesthetics and other therapeutic agents, represent a compelling class of compounds where this strategy is employed to modulate physicochemical properties and, consequently, biological activity. The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity (pKa), solubility, and metabolic stability, thereby influencing its pharmacokinetics and pharmacodynamics.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated aminobenzoates, detailed experimental protocols for their determination, and a visualization of their mechanism of action.

Core Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to aminobenzoate scaffolds. These alterations are not always predictable and are highly dependent on the position and number of fluorine atoms.

Data Presentation

Table 1: pKa and Lipophilicity (LogP) of Selected Aminobenzoates

| Compound Name | Structure | pKa | LogP |

| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 8.7 (amine) | 2.14 |

| Benzocaine | ethyl 4-aminobenzoate | ~2.5 (amine) | 1.87 |

| 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)benzenamine | 3.49 | 2.09-2.16 |

| Anthranilic acid | 2-aminobenzoic acid | 4.89 (acid), 1.95 (amine) | 0.78 |

Note: Data for a comprehensive series of directly comparable fluorinated aminobenzoates is limited. The presented data illustrates the properties of the core structures.

Table 2: Melting Point and Solubility of Selected Aminobenzoates

| Compound Name | Structure | Melting Point (°C) | Solubility |

| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 61 | 9450 mg/L in water (30 °C)[3] |

| Benzocaine | ethyl 4-aminobenzoate | 88-90 | Sparingly soluble in water |

| 4-Amino-3-(trifluoromethyl)benzoic acid | 4-Amino-3-(trifluoromethyl)benzoic acid | 204-206 | Soluble in DMSO, Methanol |

| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid | 142-143 | Slightly soluble in water |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

pKa Determination: Potentiometric Titration

Principle: This method involves the gradual titration of an acidic or basic solution of the analyte with a standardized titrant of the opposite nature. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Apparatus: A calibrated pH meter with a suitable electrode, a burette, a stirrer, and a titration vessel.

-

Reagents: Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), and a solution of the test compound at a known concentration (typically 1-10 mM).

-

Procedure:

-

Dissolve a precisely weighed amount of the fluorinated aminobenzoate in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Place the solution in the titration vessel and immerse the pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Add the titrant in small, accurately measured increments.

-

After each addition, allow the pH to stabilize and record the value.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest portion of the titration curve.

-

Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

-

Lipophilicity (LogP) Determination: Shake-Flask Method

Principle: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP). It involves measuring the concentration of the analyte in two immiscible phases (n-octanol and water) after they have reached equilibrium.

Detailed Methodology:

-

Apparatus: Separatory funnels or screw-capped tubes, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Reagents: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol), and the fluorinated aminobenzoate.

-

Procedure:

-

Prepare a stock solution of the fluorinated aminobenzoate in either n-octanol or water.

-

Add a known volume of this solution to a separatory funnel containing a known volume of the other solvent.

-

Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the analyte in each phase using a suitable analytical method.

-

-

Data Analysis:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Analyte]octanol / [Analyte]water.

-

LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

-

Solubility Determination: Shake-Flask Method

Principle: This method determines the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution by adding an excess of the solid compound to the solvent and allowing it to equilibrate.

Detailed Methodology:

-

Apparatus: Vials or flasks with screw caps, a constant temperature shaker or incubator, filtration or centrifugation equipment, and an analytical instrument for concentration measurement.

-

Reagents: The fluorinated aminobenzoate and the desired solvent (e.g., water, buffer of specific pH).

-

Procedure:

-

Add an excess amount of the solid fluorinated aminobenzoate to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method.

-

-

Data Analysis:

-

The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Melting Point Determination: Capillary Method

Principle: This is a common and straightforward method to determine the melting point of a solid. A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed.

Detailed Methodology:

-

Apparatus: A melting point apparatus with a heating block, a light source, and a magnifying lens for observation. Capillary tubes (sealed at one end).

-

Procedure:

-

Ensure the sample of the fluorinated aminobenzoate is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting).

-

-

Data Analysis:

-

The melting point is reported as a range between the onset and completion of melting. For a pure compound, this range is typically narrow (1-2 °C).

-

Mandatory Visualization

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

Many fluorinated aminobenzoates, particularly those with local anesthetic properties, exert their effects by blocking voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction.

Caption: Local anesthetic inhibition of a voltage-gated sodium channel.

Experimental Workflow: pKa Determination by Potentiometric Titration

The following diagram illustrates the logical flow of determining the acid dissociation constant (pKa) using the potentiometric titration method.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The incorporation of fluorine into the aminobenzoate scaffold offers a powerful strategy for fine-tuning the physicochemical properties of these molecules. Understanding the impact of fluorination on pKa, lipophilicity, solubility, and melting point is essential for the rational design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these critical parameters. Furthermore, the visualization of the mechanism of action highlights the molecular basis of the pharmacological effects of many fluorinated aminobenzoates. Further research is warranted to build a more comprehensive and comparative dataset of the physicochemical properties of a wider range of fluorinated aminobenzoates to facilitate more precise structure-activity relationship studies.

References

The Biological Significance of Fluorinated Aromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic compounds has become a pivotal strategy in modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the biological activity, metabolic stability, and pharmacokinetic profiles of parent molecules. This technical guide provides a comprehensive overview of the biological relevance of fluorinated aromatic compounds, detailing their impact on drug-receptor interactions, metabolic pathways, and overall efficacy. The guide also presents detailed experimental protocols and quantitative data to aid researchers in the design and evaluation of novel fluorinated molecules.

The Impact of Fluorination on Physicochemical and Biological Properties

The strategic incorporation of fluorine atoms into aromatic rings can dramatically alter a molecule's properties, leading to enhanced therapeutic or agrochemical potential.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance of molecules to metabolic degradation. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be blocked, leading to a longer biological half-life and improved bioavailability. For example, the introduction of fluorine atoms into the cholesterol absorption inhibitor ezetimibe was a key step in its development, significantly improving its metabolic stability and in vivo potency.

Modulation of Physicochemical Properties

Fluorination significantly influences the electronic properties of an aromatic ring, which in turn affects the acidity (pKa) and lipophilicity (logP) of the molecule.

-

pKa Alteration: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed near a basic functional group, such as an amine, it can lower the pKa, reducing the extent of protonation at physiological pH. This can lead to improved membrane permeability and cellular uptake.

-

Lipophilicity Tuning: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom is often considered a lipophilic hydrogen isostere, the introduction of multiple fluorine atoms or a trifluoromethyl group can either increase or decrease lipophilicity depending on the overall molecular environment. This ability to fine-tune lipophilicity is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Binding Affinity and Selectivity

Fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions. These interactions can lead to a significant increase in binding affinity and selectivity for the target protein. For instance, the fluorine atom in the fluoroquinolone class of antibiotics enhances their binding to DNA gyrase, contributing to their potent antibacterial activity.

Quantitative Data on Fluorinated Aromatic Compounds

The following tables summarize the impact of fluorination on key physicochemical and biological parameters for a selection of aromatic compounds.

Table 1: Comparison of pKa and logP Values for Fluorinated and Non-Fluorinated Aromatic Compounds

| Compound | Non-Fluorinated pKa | Fluorinated Analog | Fluorinated pKa | Non-Fluorinated logP | Fluorinated logP | Reference |

| Aniline | 4.63 | 4-Fluoroaniline | 4.66 | 0.90 | 1.15 | [1][2] |

| Pyridine | 5.25 | 2-Fluoropyridine | -0.44 | 0.65 | 0.29 | [3] |

| Imidazole | 7.14 | 4-Fluoroimidazole | 4.60 | -0.08 | -0.13 | [4] |

| Benzylamine | 9.33 | 4-Fluorobenzylamine | 9.09 | 1.09 | 1.24 | [3] |

Table 2: Comparison of Biological Activity (IC50/Ki) for Fluorinated and Non-Fluorinated Enzyme Inhibitors

| Target Enzyme | Non-Fluorinated Inhibitor | Non-Fluorinated IC50/Ki | Fluorinated Inhibitor | Fluorinated IC50/Ki | Fold Change | Reference |

| PDE9 | Compound 9a | 12 nM (IC50) | Compound 8a (fluorinated analog) | 38 nM (IC50) | 0.32x | |

| PI3Kδ | CPL302415 | 29 nM (IC50) | Fluorinated Analog 6 | 11 nM (IC50) | 2.6x | [5][6] |

| Androgen Receptor | Testosterone | 29 nM (Ki) | RAD140 (SARM) | 7 nM (Ki) | 4.1x | [7] |

| Carbonic Anhydrase IX | Compound 34 | 25.3 nM (Ki) | Compound 35 (fluorinated analog) | 5.1 nM (Ki) | 5.0x |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of fluorinated aromatic compounds.

Synthesis of Fluorinated Aromatic Compounds

This protocol describes a multi-step synthesis of 4-fluoroisoquinoline, a valuable building block in medicinal chemistry.

Materials:

-

Isoquinoline hydrobromide salt

-

Bromine

-

Ammonia

-

Fluoroboric acid

-

Sodium nitrite

-

Various organic solvents (e.g., hexane, dichloromethane) and reagents for workup.

Procedure:

-

Bromination: The bromination of isoquinoline hydrobromide salt is performed to yield 4-bromoisoquinoline. This reaction is typically carried out at elevated temperatures.

-

Ammonolysis: The resulting 4-bromoisoquinoline undergoes ammonolysis to produce 4-aminoisoquinoline.

-

Diazotization and Fluorination (Balz-Schiemann Reaction): 4-aminoisoquinoline is treated with fluoroboric acid and sodium nitrite to form the diazonium fluoroborate salt.

-

Decomposition: The diazonium salt is then decomposed, typically by heating, to yield crude 4-fluoroisoquinoline.

-

Purification: The crude product is purified by distillation or chromatography to obtain pure 4-fluoroisoquinoline.

Note: This synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

This protocol outlines the synthesis of 2-substituted fluorinated benzimidazoles via microwave-assisted condensation.

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

4-Fluoroaniline

-

Various substituted aldehydes

-

Reagents for esterification, reduction, and cyclization (e.g., methanol, SnCl2, microwave reactor).

Procedure:

-

Esterification: 4-Fluoro-3-nitrobenzoic acid is esterified, for example, using methanol in the presence of an acid catalyst.

-

Nucleophilic Aromatic Substitution: The resulting ester is reacted with 4-fluoroaniline to substitute the fluorine at position 4.

-

Reduction: The nitro group is reduced to an amine, for instance, using tin(II) chloride.

-

Microwave-Assisted Cyclization: The resulting diamine is condensed with a variety of substituted aldehydes in a microwave reactor at elevated temperature (e.g., 110 °C) for a short duration (3-8 minutes) to yield the corresponding 2-substituted fluorinated benzimidazoles.

-

Purification: The products are purified by recrystallization or column chromatography.

Biological Evaluation

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

Pooled human or animal liver microsomes

-

Test compound stock solution (e.g., in DMSO)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Internal standard

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare working solutions of the test compound and microsomes in phosphate buffer.

-

Incubation: Pre-warm the microsomal solution at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Determine the rate of disappearance of the compound to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

This protocol evaluates the efficacy of a potential fungicide against the plant pathogen Fusarium graminearum.

Materials:

-

Fusarium graminearum culture

-

Potato Dextrose Agar (PDA)

-

Test compound (potential fungicide)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA medium and amend it with the test compound at various concentrations. A control plate with no test compound should also be prepared.

-

Inoculation: Place a mycelial plug from a fresh F. graminearum culture onto the center of each PDA plate.

-

Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 25 °C).

-

Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration of the test compound compared to the control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth).

Visualizing Biological Processes and Workflows

Graphviz diagrams are used to illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated aromatic compounds.

PI3K/Akt Signaling Pathway Inhibition

Fluorinated aromatic compounds are being investigated as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated aromatic compound.

Experimental Workflow for 19F NMR Fragment-Based Screening

¹⁹F NMR is a powerful technique for identifying and characterizing the binding of small, fluorinated fragments to a protein target.

Caption: Workflow for fragment-based screening using ¹⁹F NMR spectroscopy.

Conclusion

The incorporation of fluorine into aromatic compounds is a well-established and powerful strategy in the design of novel pharmaceuticals and agrochemicals. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and biological properties, leading to compounds with improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working in this exciting and impactful field. As our understanding of the subtle effects of fluorination continues to grow, so too will the opportunities for the rational design of the next generation of therapeutics and crop protection agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2-amino-4-fluoro-5-methoxybenzoate and its Analogs in Modern Drug Discovery: A Technical Guide

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Substituted aminobenzoic acids, and their ester derivatives, are privileged synthons in pharmaceutical research, serving as versatile starting materials for a wide array of therapeutic agents. This technical guide delves into the significance of Methyl 2-amino-4-fluoro-5-methoxybenzoate and its closely related isomers as pivotal starting materials in drug discovery. While specific data for this compound is not extensively available in public domains, this guide will provide a comprehensive overview of the synthesis, applications, and biological significance of analogous fluorinated aminobenzoic acid esters, equipping researchers and drug development professionals with the necessary insights for leveraging this important chemical class.

Physicochemical Properties and Strategic Advantages of Fluorination

The introduction of a fluorine atom into an aminobenzoate scaffold imparts several advantageous properties that are highly sought after in drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Data of Related Isomers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Methyl 4-amino-5-fluoro-2-methoxybenzoate | 617246-14-7 | C₉H₁₀FNO₃ | 199.18 | [1] |

| Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | C₉H₁₀FNO₃ | 199.18 | [2] |

| Methyl 5-amino-2-fluoro-4-methylbenzoate | 1504965-88-1 | C₉H₁₀FNO₂ | 183.18 |

Synthetic Strategies for Fluorinated Aminobenzoic Acid Esters

The synthesis of fluorinated aminobenzoic acid esters typically involves multi-step sequences that often begin with commercially available substituted nitrobenzoic acids or anilines. Common synthetic transformations include nitration, reduction, halogenation, and esterification.

Generalized Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of methyl aminofluoromethoxybenzoate derivatives.

Detailed Experimental Protocol: Synthesis of a Related Isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate

A representative protocol for the synthesis of a halogenated aminobenzoate ester is the preparation of methyl 4-amino-5-chloro-2-methoxybenzoate, which can be adapted for the synthesis of fluorinated analogs.

-

Methylation: p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of potassium hydroxide in an acetone solution to yield 4-amino-2-methoxybenzoic acid methyl ester.

-

Chlorination: The resulting 4-amino-2-methoxy-methyl benzoate is then reacted with N-chlorosuccinimide (NCS) in a DMF solution at 65-75°C.

-

Work-up: The reaction mixture is poured into ice water to precipitate the solid product, which is then filtered and dried to yield methyl 4-amino-5-chloro-2-methoxybenzoate with a reported yield of 87.5-88.3%[3].

Applications in Drug Discovery: Building Blocks for Bioactive Molecules

Fluorinated aminobenzoic acid esters are key intermediates in the synthesis of a variety of biologically active heterocyclic compounds, most notably quinazolines and quinazolinones. These scaffolds are present in numerous approved drugs and clinical candidates.

Role in the Synthesis of Kinase Inhibitors:

One of the most significant applications of substituted anilines, including fluorinated aminobenzoates, is in the synthesis of kinase inhibitors for oncology. For instance, the quinazoline core of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, is constructed from precursors derived from substituted anthranilic acids. While a direct synthesis from this compound is not documented, analogous structures are employed in similar synthetic routes.

Caption: A representative synthetic pathway from a methyl aminofluoromethoxybenzoate derivative to a kinase inhibitor.

Biological Activity of Downstream Compounds

The incorporation of the fluorinated aminobenzoate moiety can lead to compounds with a wide range of biological activities. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability.

Potential Therapeutic Areas:

-

Oncology: As precursors to kinase inhibitors targeting EGFR, VEGFR, and other key signaling proteins in cancer.

-

Anti-inflammatory: Derivatives of fluorinated benzoic acids have been explored as inhibitors of enzymes such as cyclooxygenase (COX).

-

Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity can aid in the development of drugs that can cross the blood-brain barrier.

Quantitative Data on Related Biologically Active Molecules:

| Compound Class | Target | IC50 / Activity | Reference |

| Quinazoline-based EGFR inhibitors | EGFR | Varies (nM range) | [4] |

| Quinazolin-4(3H)-one derivatives | Aldose Reductase | Varies (µM range) |

Conclusion

This compound and its isomers represent a valuable class of starting materials for drug discovery. Their utility stems from the strategic placement of amino, fluoro, and methoxy substituents on a versatile benzoic acid scaffold. While the specific subject of this guide appears to be a novel or less-studied compound, the principles and applications outlined, based on its close analogs, provide a strong foundation for its potential use in the synthesis of next-generation therapeutics. The strategic incorporation of fluorine continues to be a powerful approach in medicinal chemistry, and the exploration of novel fluorinated building blocks like this compound is crucial for the continued advancement of drug discovery.

References

- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-4-fluoro-5-methoxybenzoate: A Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-fluoro-5-methoxybenzoate, with the CAS number 180383-93-7, is a substituted anthranilate derivative. Its molecular structure, featuring an amino group, a methyl ester, a fluorine atom, and a methoxy group on the benzene ring, makes it a potentially valuable intermediate in the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups provides multiple reactive sites for the construction of various scaffolds, particularly in the field of medicinal chemistry.

This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor to quinazoline derivatives, a class of compounds with significant therapeutic applications, including as kinase inhibitors in oncology. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide leverages data from closely related analogs and established synthetic methodologies to provide a predictive and practical resource.

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized below. For comparative purposes, data for the structurally similar and well-documented compound, Methyl 2-amino-4,5-dimethoxybenzoate, is also included.

| Property | This compound (Predicted/Calculated) | Methyl 2-amino-4,5-dimethoxybenzoate (Experimental) |

| CAS Number | 180383-93-7 | 26759-46-6 |

| Molecular Formula | C₉H₁₀FNO₃ | C₁₀H₁₃NO₄ |

| Molecular Weight | 199.18 g/mol | 211.21 g/mol |

| Appearance | White to off-white solid (predicted) | White to light yellow crystalline powder |

| Melting Point | Not available | 128-131 °C |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, DMF) (predicted) | Soluble in methanol |

Proposed Synthesis

A plausible synthetic route to this compound would likely involve the nitration of a substituted benzoic acid, followed by esterification and subsequent reduction of the nitro group to an amine. The following workflow illustrates a potential synthetic pathway.

Caption: Proposed synthetic workflow for this compound.

Application as a Precursor for Quinazoline Derivatives

Substituted anthranilates are key starting materials for the synthesis of quinazolines and quinazolinones, which are core structures in many pharmaceutical agents. For instance, several epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, feature a quinazoline scaffold. The amino and ester functionalities of this compound allow for cyclization reactions with various reagents to form the quinazoline ring system.

General Experimental Protocol for Quinazoline Synthesis

The following is a general procedure for the synthesis of a quinazolinone derivative from a methyl anthranilate intermediate, based on established methods like the Niementowski reaction.

Reaction: this compound with Formamide to yield 7-Fluoro-6-methoxyquinazolin-4(3H)-one.

Materials:

-

This compound (1.0 eq)

-

Formamide (excess, can act as both reactant and solvent)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Filtration apparatus

Procedure:

-

A mixture of this compound and formamide is placed in a round-bottom flask.

-

The mixture is heated to a temperature typically ranging from 130-180°C.

-

The reaction is stirred at this temperature for several hours (e.g., 4-8 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-water to precipitate the product.

-

The resulting solid is collected by vacuum filtration.

-

The crude product is washed with cold water and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Representative Data (based on analogous reactions):

| Parameter | Expected Value |

| Reaction Time | 4 - 8 hours |

| Reaction Temperature | 130 - 180 °C |

| Yield | 70 - 90% (crude) |

| Purity (after purification) | >95% |

Workflow for Quinazoline Synthesis

Caption: General experimental workflow for the synthesis of a quinazolinone derivative.

Signaling Pathway Context: EGFR Inhibition

Quinazoline derivatives synthesized from intermediates like this compound are often designed as kinase inhibitors. The diagram below illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR) and the point of inhibition by a quinazoline-based inhibitor.

Caption: Simplified EGFR signaling pathway and inhibition by a quinazoline derivative.

Conclusion

This compound presents itself as a promising, yet underexplored, chemical intermediate. Its structural features suggest a high potential for application in the synthesis of complex, biologically active molecules, particularly within the class of quinazoline-based pharmaceuticals. While specific experimental data remains scarce, the principles of organic synthesis and the known reactivity of analogous compounds provide a solid foundation for its utilization in research and development. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in the discovery of novel therapeutics. Researchers and drug development professionals are encouraged to consider this intermediate in their synthetic strategies for accessing novel chemical matter.

Methodological & Application

Application Notes and Protocols for Methyl 2-amino-4-fluoro-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for Methyl 2-amino-4-fluoro-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The protocols herein are based on established chemical transformations for analogous compounds and are intended to provide a robust framework for its preparation and use.

Introduction

This compound is a substituted anthranilate derivative of significant interest in medicinal chemistry. The presence of a fluorine atom, a methoxy group, and an amino group on the benzene ring makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methoxy and amino groups provide key points for molecular elaboration.[1][2][3][4][5] This compound serves as a valuable building block for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its nitro precursor are presented below.

| Property | Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (Precursor) | This compound (Product) |

| Molecular Formula | C₉H₈FNO₅ | C₉H₁₀FNO₃ |

| Molecular Weight | 229.16 g/mol | 199.18 g/mol |

| Appearance | Pale yellow solid (predicted) | Off-white to light brown solid (predicted) |

| Solubility | Soluble in methanol, ethyl acetate; insoluble in water (predicted) | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water (predicted) |

Experimental Protocols

The synthesis of this compound is proposed as a two-step process, commencing with the nitration of a suitable precursor followed by the reduction of the nitro group.

Step 1: Synthesis of Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

This protocol describes the nitration of Methyl 4-fluoro-5-methoxybenzoate.

Materials:

-

Methyl 4-fluoro-5-methoxybenzoate

-

Fuming nitric acid

-

Sulfuric acid

-

Crushed ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add Methyl 4-fluoro-5-methoxybenzoate to the cooled sulfuric acid with stirring, maintaining the temperature below 5°C.

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzoate ester over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Methyl 4-fluoro-5-methoxy-2-nitrobenzoate as a pale yellow solid.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group to an amine via catalytic hydrogenation.[7][8]

Materials:

-

Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve Methyl 4-fluoro-5-methoxy-2-nitrobenzoate in methanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or add the hydrogen transfer reagent.

-

Stir the reaction mixture vigorously at room temperature for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

The following table summarizes the expected characterization data for the final product.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to aromatic protons, methoxy protons, amino protons, and methyl ester protons. Chemical shifts will be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the aromatic carbons, methoxy carbon, and ester carbonyl carbon. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 200.07. |

| Purity (HPLC) | >95% |

| Yield | 80-95% (for the reduction step) |

Applications in Drug Discovery

Substituted aminobenzoates are crucial building blocks in the pharmaceutical industry.[7] The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted therapeutics. The fluorine atom can enhance metabolic stability and improve pharmacokinetic profiles, while the amino and methoxy groups offer sites for further chemical modification to optimize potency and selectivity for a given biological target.[2][3][6] This intermediate is particularly relevant for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other enzyme inhibitors.

Visualizations

Caption: A diagram illustrating the two-step synthesis of this compound.

Caption: A flowchart depicting the role of this compound in a typical drug discovery pipeline for kinase inhibitors.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. almacgroup.com [almacgroup.com]

Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-amino-4-fluoro-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of quinazolinone derivatives, a critical scaffold in medicinal chemistry, starting from Methyl 2-amino-4-fluoro-5-methoxybenzoate. Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antifungal properties[1][2]. The methodologies outlined are based on established synthetic strategies for analogous compounds and are adapted for the specified starting material.

Introduction to Quinazolinone Synthesis

The synthesis of the 4(3H)-quinazolinone core is a cornerstone of many drug discovery programs. A prevalent and effective method involves the initial acylation of an anthranilic acid or its ester derivative to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone[1]. This two-step approach offers great versatility in introducing a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR). Alternative methods include the reaction of anthranilic acid with formamide or urea, often under microwave irradiation to accelerate the reaction[3][4][5].

This application note will focus on a robust two-step synthesis proceeding through a benzoxazinone intermediate, providing a clear and reproducible protocol for researchers.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Substituted-7-fluoro-6-methoxy-4(3H)-quinazolinones

This protocol details the synthesis of a quinazolinone derivative from this compound via a benzoxazinone intermediate.

Part A: Synthesis of the Benzoxazinone Intermediate

Objective: To synthesize the 2-substituted-7-fluoro-6-methoxy-1,3-benzoxazin-4-one intermediate from this compound.

Materials:

-

This compound

-

Anhydrous Pyridine

-

Acyl Chloride (e.g., Chloroacetyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Magnetic Stirrer and Stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.2 eq) to the reaction mixture, followed by the dropwise addition of the desired acyl chloride (e.g., chloroacetyl chloride, 1.1 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazinone intermediate.

-

The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Part B: Synthesis of the Final Quinazolinone Product